
Limaprost
Übersicht
Beschreibung
Limaprost ist ein orales Prostaglandin-E1-Analogon, das zur Verbesserung der Symptome im Zusammenhang mit Thromboangiitis obliterans, erworbenem lumbalen Spinalkanalstenose und anderen ischämischen Erkrankungen eingesetzt wird . Prostaglandine wirken auf eine Vielzahl von Zellen ein, wie z. B. glatte Gefäßmuskelzellen, die eine Verengung oder Erweiterung verursachen, auf Blutplättchen, die eine Aggregation oder Disaggregation verursachen, und auf Spinalneuronen, die Schmerzen verursachen . This compound hat sich gezeigt, dass es periphere Kreislaufversagen mit einer vasodilatatorischen Wirkung und einer antithrombotischen Wirkung verbessert .
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
Limaprost acts primarily as a vasodilator , enhancing blood flow and inhibiting platelet aggregation. It is indicated for conditions such as:
- Thromboangiitis obliterans : Affects blood flow to limbs.
- Lumbar spinal canal stenosis : Alleviates symptoms like pain and numbness.
- Peripheral circulatory failure : Improves blood circulation in ischemic conditions.
The compound's mechanism involves the modulation of vascular smooth muscle cells and the inhibition of thrombus formation, making it effective in treating various vascular disorders .
Thromboangiitis Obliterans
In a randomized controlled trial involving 136 Japanese patients with thromboangiitis obliterans, this compound was compared to ticlopidine. Although no significant difference in ischemic symptom improvement was observed, the study established this compound's safety profile .
Lumbar Spinal Canal Stenosis
A phase III trial assessed the efficacy of this compound at different dosages (3 µg/day vs. 15 µg/day). Results indicated that 15 µg/day significantly improved overall drug usefulness and symptom relief compared to lower doses. The study highlighted improvements in both objective measures (muscle strength) and subjective symptoms (pain levels) over a six-week period .
Risk Assessment
Despite its benefits, the use of this compound is associated with certain risks, particularly concerning bleeding. A self-controlled case series study involving 72,860 patients revealed that the risk of bleeding increased by 1.5-fold during periods of this compound exposure compared to unexposed periods. This risk was notably higher within the first week of treatment and when used alongside antithrombotic medications .
Comprehensive Data Table
Case Studies
- Study on Thromboangiitis Obliterans :
- Study on Lumbar Spinal Canal Stenosis :
- Bleeding Risk Analysis :
Wirkmechanismus
Target of Action
Limaprost is an oral prostaglandin E1 analogue . Its primary targets are the prostaglandin E2 receptors . Prostaglandins act on a variety of cells such as vascular smooth muscle cells, platelets, and spinal neurons .
Mode of Action
As a prostaglandin E1 analog, this compound acts as an agonist at prostaglandin E2 receptors . It likely stimulates the adenylate cyclase coupled E2 subtype of these receptors to produce smooth muscle relaxation .
Biochemical Pathways
this compound affects several biochemical pathways. It has been shown to improve peripheral circulatory failure with a vasodilator action and an antithrombotic effect . It also improves poor blood flow in the nerve tissue in cervical spondylosis and normalizes nerve function . One of the pharmacological actions of this compound is the suppression of NGF expression in human cells .
Pharmacokinetics
this compound is rapidly absorbed after oral administration and is rapidly eliminated . After single dosing, this compound was rapidly absorbed (time to reach maximum plasma concentration [tmax] = 22.50 min) and eliminated (elimination half-life [t½] = 21.70 min) . The maximum plasma concentration (Cmax) was 2.56 pg/mL and area under the concentration-time curve (AUC) from time 0 to the last quantifiable time point (AUC0–t) was 70.68 pg·min/mL . There was no accumulation after multiple dosing .
Result of Action
The molecular and cellular effects of this compound’s action include vasodilation to improve blood flow to the extremities and increase cutaneous temperature . It also has an antithrombotic effect .
Biochemische Analyse
Biochemical Properties
Limaprost acts as an agonist at prostaglandin E2 receptors . It stimulates the adenylate cyclase coupled E2 subtype of these receptors to produce smooth muscle relaxation . Prostaglandins, like this compound, act on a variety of cells such as vascular smooth muscle cells causing constriction or dilation, on platelets causing aggregation or disaggregation, and on spinal neurons causing pain .
Cellular Effects
This compound has been shown to improve peripheral circulatory failure with a vasodilator action and an antithrombotic effect . It also improves poor blood flow in the nerve tissue in cervical spondylosis and normalizes nerve function .
Molecular Mechanism
As a prostaglandin E1 analog, this compound acts as an agonist at prostaglandin E2 receptors . It likely stimulates the adenylate cyclase coupled E2 subtype of these receptors to produce smooth muscle relaxation .
Temporal Effects in Laboratory Settings
This compound is rapidly absorbed following oral administration; the median time to peak plasma concentration was under 1 hour after a single dose . There were significant inter-individual variations in the area under the concentration-time curve (AUC) for both single- and multiple-dose regimens .
Dosage Effects in Animal Models
The optimal dosage of this compound for the treatment of lumbar spinal canal stenosis was deemed to be 15 μg/day
Metabolic Pathways
This compound is mainly metabolized by enzymes in lipid metabolism pathways, such as β-oxidation and ω-oxidation . These enzymes are also involved in the metabolism of endogenous prostaglandins and other fatty acids .
Transport and Distribution
After oral intake, this compound is widely dispersed throughout the body . It has a moderate binding to plasma proteins, though individual differences may exist in the specifics of this binding .
Subcellular Localization
As a prostaglandin E1 analogue, it is likely to be found wherever prostaglandin E2 receptors are located, including the cell membrane .
Vorbereitungsmethoden
Die Herstellung von Limaprost umfasst die Synthese einer this compound-Alfadex-Clathrat-Verbindung. Der Prozess beinhaltet die Dispersion von Lactose, Sorbit, hydriertem Rizinusöl und this compound-Alfadex-Clathrat in Wasser, gefolgt von Gefriertrocknung bei bestimmten Temperaturen . Das gefriergetrocknete Produkt wird dann pulverisiert und mit vorgekleisterter Stärke, mikrokristalliner Cellulose, vernetzter Natriumcarboxymethylcellulose, Hypromellose und Stearinsäure vermischt, bevor es zu Tabletten verarbeitet wird .
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Amin-Derivatisierungsreagenzien und HATU (1-[Bis(Dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid Hexafluorophosphat) . Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, sind Derivate mit verbesserter Ionisierungseffizienz für die Massenspektrometrieanalyse .
Wissenschaftliche Forschungsanwendungen
This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen. In der Medizin wird es zur Behandlung ischämischer Symptome wie Geschwüre, Schmerzen und Kälte im Zusammenhang mit Thromboangiitis obliterans eingesetzt . Es wird auch zur Verbesserung der Symptome der lumbalen Spinalkanalstenose eingesetzt . In pharmakokinetischen Studien hat sich gezeigt, dass this compound schnell resorbiert und ausgeschieden wird, wobei keine Akkumulation nach Mehrfachdosierungen auftritt . Darüber hinaus wurde this compound auf seine potenzielle Verwendung bei der Behandlung des Karpaltunnelsyndroms und der zervikalen Spondylose untersucht .
Wirkmechanismus
Als Prostaglandin-E1-Analogon wirkt this compound als Agonist an Prostaglandin-E2-Rezeptoren . Es stimuliert wahrscheinlich den Adenylatcyclase-gekoppelten E2-Subtyp dieser Rezeptoren, um eine Relaxation der glatten Muskulatur zu erzeugen . Diese Wirkung führt zu Vasodilatation, erhöhtem Blutfluss und Hemmung der Thrombozytenaggregation . Die Auswirkungen von this compound auf glatte Gefäßmuskelzellen und Blutplättchen tragen zu seinen therapeutischen Vorteilen bei der Behandlung ischämischer Erkrankungen bei .
Analyse Chemischer Reaktionen
Limaprost undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include amine derivatization reagents and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) . The major products formed from these reactions are derivatives with improved ionization efficiency for mass spectrometry analysis .
Vergleich Mit ähnlichen Verbindungen
Limaprost ist anderen Prostaglandin-E1-Analoga, wie z. B. Alprostadil, ähnlich. this compound hat eine längere Halbwertszeit und eine höhere Potenz als Alprostadil . Andere ähnliche Verbindungen sind nichtsteroidale Antirheumatika (NSAR) wie Aspirin und Indomethacin, die ebenfalls zur Behandlung ischämischer Symptome eingesetzt werden . Im Gegensatz zu NSAR zielt this compound speziell auf Prostaglandin-E2-Rezeptoren ab, was einen einzigartigen Wirkmechanismus bietet, der seine therapeutische Wirksamkeit erhöht .
Biologische Aktivität
Limaprost, an oral analog of prostaglandin E1, is primarily recognized for its vasodilatory and antithrombotic properties. This compound has been extensively studied for its efficacy in treating various ischemic conditions, particularly in patients with peripheral circulatory disorders and lumbar spinal stenosis. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound exerts its biological effects through several mechanisms:
- Vasodilation : It acts as an agonist at prostaglandin E2 receptors (EP1-EP4), leading to smooth muscle relaxation and improved blood flow to the extremities .
- Antithrombotic Effect : By inhibiting platelet aggregation, this compound reduces the risk of thrombus formation, which is crucial in managing conditions like thromboangiitis obliterans .
- Neuroprotective Properties : Research indicates that this compound can enhance nerve function in conditions such as cervical spondylosis by improving blood flow to nerve tissues .
Pharmacokinetics
- Absorption : Peak plasma concentrations are achieved approximately 30 minutes after oral administration.
- Distribution and Protein Binding : Specific details on volume distribution and protein binding are not well-documented .
Case Studies and Clinical Trials
-
Lumbar Spinal Stenosis (LSS) :
- A randomized controlled trial demonstrated that this compound significantly improved health-related quality of life (HRQOL) scores compared to the NSAID etodolac. Patients reported better outcomes in physical functioning, bodily pain, and overall satisfaction .
- In this study, 79 participants were randomized to receive either this compound (15 µg/d) or etodolac (400 mg/d) for eight weeks. The results indicated superior efficacy of this compound in alleviating symptoms associated with neurogenic intermittent claudication .
- Thromboangiitis Obliterans :
Safety Profile
Despite its therapeutic benefits, this compound is associated with certain risks:
- Bleeding Risks : A self-controlled case series analysis revealed a 1.5-fold increased risk of bleeding during periods of this compound exposure compared to unexposed periods. This risk was notably higher within the first week of treatment and when used concurrently with other antithrombotics .
- Adverse Events : While serious adverse events are rare, some patients have reported gastrointestinal bleeding and other hemorrhagic complications during clinical trials .
Summary of Findings
The following table summarizes key findings from clinical studies regarding the efficacy and safety of this compound:
Eigenschaften
IUPAC Name |
(E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O5/c1-3-4-9-16(2)14-17(23)12-13-19-18(20(24)15-21(19)25)10-7-5-6-8-11-22(26)27/h8,11-13,16-19,21,23,25H,3-7,9-10,14-15H2,1-2H3,(H,26,27)/b11-8+,13-12+/t16-,17+,18+,19+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZYRQPMEIEQFC-UAWLTFRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CC(C=CC1C(CC(=O)C1CCCCC=CC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCC/C=C/C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701018146 | |
Record name | Limaprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701018146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
As a prostglandin E1 analog, limaprost acts as an agonist at prostraglandin E2 receptors. It likely stimulates the adenylate cyclase coupled E2 subtype of these receptors to produce smooth muscle relaxation. | |
Record name | Limaprost | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09211 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
74397-12-9 | |
Record name | Limaprost | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74397-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Limaprost [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074397129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Limaprost | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09211 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Limaprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701018146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Limaprost | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LIMAPROST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L02U804092 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.